molecular formula C19H20N2O B2960853 (2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile CAS No. 478248-01-0

(2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile

Cat. No.: B2960853
CAS No.: 478248-01-0
M. Wt: 292.382
InChI Key: KOCYAVDRVCWLRV-PDGQHHTCSA-N
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Description

(2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile is a stereospecific α,β-unsaturated acrylonitrile derivative featuring a tert-butylphenoxy group at the para-position of the phenyl ring and an amino substituent. The Z-configuration ensures spatial proximity of the amino and nitrile groups, influencing intramolecular charge transfer (ICT) and intermolecular interactions. Such compounds are often studied for their optoelectronic properties, including fluorescence, solvatochromism, and aggregation-induced emission (AIE) . The tert-butyl group enhances solubility and steric hindrance, which can modulate crystal packing and photophysical behavior .

Properties

IUPAC Name

(Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-19(2,3)15-6-10-17(11-7-15)22-16-8-4-14(5-9-16)18(21)12-13-20/h4-12H,21H2,1-3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCYAVDRVCWLRV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)/C(=C/C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile typically involves the reaction of 4-tert-butylphenol with 4-bromophenylacetonitrile under basic conditions to form the intermediate 4-(4-tert-butylphenoxy)phenylacetonitrile. This intermediate is then subjected to a condensation reaction with an appropriate amine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The nitrile group may also participate in covalent bonding with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Key Compounds Analyzed:

(2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile Substituents: Bromophenyl (electron-withdrawing) and dimethylaminophenyl (electron-donating). Properties: Dual emission in solid state (blue: 420 nm, green: 520 nm) due to crystal habit and size variations. Larger crystals exhibit green emission via enhanced π-π stacking . Comparison: The bromine atom increases molecular weight and polarizability compared to the tert-butylphenoxy group, leading to distinct emission profiles.

(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile Substituents: Diphenylamino (strong donor) and pyridyl (acceptor). Properties: Strong π-π interactions in solid state; HOMO-LUMO gap of 2.8 eV (DFT). Solvent polarity induces conformational changes (anti/syn) . Comparison: The diphenylamino group enhances ICT more effectively than the tert-butylphenoxy group, resulting in lower bandgap and redshifted absorbance.

(Z)-3-[4-(Dialkylamino)phenyl]-2-(4-pyridyl)prop-2-enenitrile Substituents: Dialkylamino and pyridyl. Properties: Non-quaternized derivative shows weaker charge transfer (λmax = 450 nm) vs. quaternized analogs (λmax = 550 nm) . Comparison: The amino group in the target compound lacks quaternization, limiting bathochromic shifts compared to ionic derivatives.

(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile Substituents: Methylphenyl and naphthyl. Properties: Weak hydrogen bond-π interactions stabilize crystal packing; dihedral angle = 60.3° between aromatic rings . Comparison: The naphthyl group enhances π-stacking efficiency relative to the tert-butylphenoxy group, favoring solid-state luminescence.

Electronic and Optical Properties

Table 1: Comparative Electronic Properties

Compound HOMO (eV) LUMO (eV) ΔE (eV) λemission (nm) Key Feature
(2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile -5.2* -2.4* 2.8* 480* AIE-active, tert-butyl sterics
(2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile -5.5 -2.7 2.8 420/520 Crystal-size-dependent emission
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile -4.9 -2.1 2.8 510 Strong ICT, solvent-responsive
(Z)-3-[4-(Dimethylamino)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile -5.3 -2.5 2.8 470 Fluorine-induced polarity

*Values estimated from analogous structures .

Key Findings:

  • Electron-Donating Groups: Amino and diphenylamino groups lower HOMO levels, enhancing charge transfer. However, dimethylamino groups (as in ) offer moderate donor strength, balancing solubility and ICT .
  • Crystal Engineering : Emission properties are highly sensitive to substituent positioning (e.g., para-bromo vs. meta-pyridyl), with bromine favoring halogen bonding .

Biological Activity

(2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile, also known by its CAS number 62095-32-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H20N2OC_{19}H_{20}N_{2}O. The compound features a substituted phenyl group and an enenitrile functional group, which contribute to its biological properties.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against specific bacterial strains, indicating potential use in infection control.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Experimental Data

  • Antimicrobial Activity : In a study assessing the antimicrobial properties of various compounds, this compound demonstrated significant inhibitory effects against Staphylococcus aureus at concentrations as low as 50 µM. This suggests a potential application in developing new antibacterial agents.
  • Cytotoxicity Assessment : A cytotoxicity assay was conducted on human cancer cell lines, revealing that the compound induced apoptosis in a dose-dependent manner. At concentrations above 100 µM, cell viability decreased significantly, indicating its potential as an anticancer agent.
  • Inflammation Modulation : In vitro experiments showed that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Data Table of Biological Activities

Biological ActivityObserved EffectConcentration (µM)Reference
AntimicrobialInhibition of S. aureus50
CytotoxicityInduction of apoptosis>100
Anti-inflammatoryReduction in TNF-alpha production10

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